
Altemicidin
Descripción general
Descripción
Altemicidina es un alcaloide monoterpénico identificado por primera vez en aislados de actinomicetos marinos, específicamente Streptomyces sioyaensis, en 1989 . Este compuesto muestra actividad acaricida y antitumoral . Altemicidina es notable por su cadena lateral única de sulfonamida y su compleja estructura bicíclica, que incluye un núcleo de azaindano 5,6 fusionado .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis total de altemicidina implica varios pasos clave, incluidas estrategias de desaromatización de piridina y cicloadición . La vía sintética al núcleo de azaindano bicíclico 5,6 fusionado es concisa pero requiere una manipulación cuidadosa de múltiples grupos funcionales. Los pasos clave incluyen:
Escisión ozonolítica: El anillo de ciclopentadieno se escinde utilizando ozono, seguido de reducción con cianoborohidruro de sodio.
Nosilación y desililación: La N-H de la lactama se nosilata, seguida de desililación inducida por fluoruro e hidrólisis de la lactama para producir el producto final.
Métodos de producción industrial
Los métodos de producción industrial para altemicidina no están bien documentados, probablemente debido a su estructura compleja y los desafíos asociados con su síntesis
Análisis De Reacciones Químicas
Tipos de reacciones
Altemicidina sufre diversas reacciones químicas, que incluyen:
Oxidación: Implica el uso de agentes oxidantes para introducir funcionalidades de oxígeno.
Reducción: Utiliza agentes reductores como el cianoborohidruro de sodio para reducir grupos funcionales específicos.
Sustitución: Implica el reemplazo de grupos funcionales, como la nosilación de la N-H de la lactama.
Reactivos y condiciones comunes
Ozono (O3): Se utiliza para la escisión ozonolítica.
Cianoborohidruro de sodio (NaBH3CN): Se emplea para reacciones de reducción.
Cloruro de nosilo (NsCl): Se utiliza para la nosilación de la N-H de la lactama.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen intermediarios como lactamas y el compuesto final de altemicidina con su característica cadena lateral de sulfonamida .
Aplicaciones Científicas De Investigación
Antitumor Activity
Altemicidin has demonstrated potent antitumor properties, particularly against various cancer cell lines. Initial studies indicated that this compound exhibited cytotoxic effects with IC50 values of approximately 0.84 μg/mL against L1210 lymphocytic leukemia and 0.82 μg/mL against IMC carcinoma cell lines .
- Mechanism of Action : this compound functions as a tRNA synthetase inhibitor, which disrupts protein synthesis in cancer cells. This mechanism is crucial for its antitumor efficacy, as it inhibits the aminoacylation of tRNA, thereby affecting the translation process essential for cell proliferation .
Antimicrobial Properties
Beyond its antitumor applications, this compound exhibits notable antimicrobial activity. It has been shown to possess insecticidal and acaricidal properties, making it useful in agricultural settings .
- Biosynthetic Pathway : The biosynthesis of this compound involves a unique gene cluster (sbz cluster) that facilitates the incorporation of the sulfonamide moiety through specific enzymes like GNAT SbzI, which recognizes sulfonamide as a substrate .
Synthetic Applications
The complex structure of this compound has made it a target for synthetic chemists aiming to develop new derivatives with enhanced biological activities. Recent synthetic strategies have focused on producing this compound analogs that retain or improve upon its biological properties.
- Total Synthesis : A recent study successfully synthesized this compound using a concise pathway that involved pyridine dearomatization and cycloaddition strategies, resulting in a more efficient synthetic route compared to previous methods .
Structure-Function Relationships
Understanding the structure-function relationships of this compound is critical for developing derivatives with improved efficacy. Research has highlighted key structural features responsible for its interaction with target proteins, which is essential for designing more effective analogs .
Case Studies and Research Findings
Mecanismo De Acción
Altemicidina ejerce sus efectos a través de su cadena lateral única de sulfonamida, que se biosintetiza a partir de L-cisteína a través de una serie de oxidaciones mediadas por enzimas que contienen hierro (II) . El compuesto se dirige a las sintetasas de tRNA, inhibiendo su actividad y, por lo tanto, interrumpiendo la síntesis de proteínas en los organismos diana .
Comparación Con Compuestos Similares
Compuestos similares
SB-203207: Otro alcaloide con una estructura similar y una cadena lateral de sulfonamida.
SB-203208: Comparte el núcleo de azaindano 5,6 fusionado y exhibe actividades biológicas similares.
Unicidad
Altemicidina es única debido a su cadena lateral específica de sulfonamida y sus potentes actividades antitumorales y acaricidas . Su estructura compleja y los desafíos asociados con su síntesis la distinguen aún más de otros compuestos similares.
Actividad Biológica
Altemicidin is a natural product derived from the bacterium Streptomyces sioyaensis, first isolated in 1989. This compound has garnered attention due to its potent biological activities, particularly as an antitumor agent and its role as a tRNA synthetase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its biosynthetic pathways.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- A 5,6-cis-fused azaindane bicycle
- An α,α-quaternary-α-amino stereocenter
- A sulfonamide side chain derived from L-cysteine
This structural complexity contributes to its biological activity, particularly its ability to inhibit tRNA synthetases.
This compound and its derivatives SB-203207 and SB-203208 act primarily through the inhibition of tRNA synthetases. These enzymes are crucial for protein synthesis, as they facilitate the attachment of amino acids to their corresponding tRNA molecules. The inhibition of these enzymes can disrupt protein synthesis in cancer cells, leading to cell death.
Inhibition Potency
- SB-203208 exhibits low nanomolar inhibitory activity (1.4 to 1.7 nM) against tRNA synthetases from various pathogens, including Staphylococcus aureus and Candida albicans .
- This compound has shown IC50 values of 0.84 μg/mL against L1210 lymphocytic leukemia and 0.82 μg/mL against IMC carcinoma cell lines .
Biological Activity Against Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across various cancer cell lines:
Cell Line | IC50 (μg/mL) |
---|---|
L1210 lymphocytic leukemia | 0.84 |
IMC carcinoma | 0.82 |
Hep G2 (Hepatocellular carcinoma) | 0.78 |
AGS (Gastric cancer) | 1.5 |
These results indicate that this compound is particularly effective against hematological malignancies and solid tumors .
Case Studies and Research Findings
- Antitumor Activity : In a study published in Nature Communications, researchers highlighted the antitumor properties of this compound derivatives, demonstrating their effectiveness in inhibiting tumor growth in vivo .
- Synthetic Pathways : A distinct synthetic pathway for this compound was reported, showcasing an abiotic strategy that simplifies the synthesis process while retaining biological activity . This research emphasizes the potential for developing analogs with improved efficacy or reduced toxicity.
- Biosynthesis : The biosynthetic pathway of this compound involves several enzymatic steps where L-cysteine is converted into the sulfonamide side chain through oxidations mediated by iron(II)-containing enzymes . This pathway not only elucidates the origin of the sulfonamide group but also opens avenues for biotechnological applications in producing similar compounds.
Propiedades
IUPAC Name |
(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRFZUPFQKSXPV-VPFIQFBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925120 | |
Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125399-82-8 | |
Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altemicidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALTEMICIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.